molecular formula C16H13N5O4 B11513348 (4-nitrophenyl)methyl 2-(5-phenyltetrazol-2-yl)acetate

(4-nitrophenyl)methyl 2-(5-phenyltetrazol-2-yl)acetate

Cat. No.: B11513348
M. Wt: 339.31 g/mol
InChI Key: JYQNBYHTXLDZSH-UHFFFAOYSA-N
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Description

(4-nitrophenyl)methyl 2-(5-phenyltetrazol-2-yl)acetate is a complex organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-nitrophenyl)methyl 2-(5-phenyltetrazol-2-yl)acetate typically involves a multi-step process. One common method starts with the preparation of 5-phenyltetrazole, which is then reacted with (4-nitrophenyl)methyl acetate under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-nitrophenyl)methyl 2-(5-phenyltetrazol-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Triethylamine, palladium on carbon.

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-nitrophenyl)methyl 2-(5-phenyltetrazol-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-nitrophenyl)methyl 2-(5-phenyltetrazol-2-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in inflammatory processes and cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-(4-nitrophenyl)-4-phenylthiazole: Another compound with a similar structure but different biological activities.

    2-(N-((2’-(2H-tetrazole-5-yl)-[1,1’-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid: Known for its antihypertensive properties.

Uniqueness

(4-nitrophenyl)methyl 2-(5-phenyltetrazol-2-yl)acetate stands out due to its unique combination of a nitrophenyl group and a tetrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H13N5O4

Molecular Weight

339.31 g/mol

IUPAC Name

(4-nitrophenyl)methyl 2-(5-phenyltetrazol-2-yl)acetate

InChI

InChI=1S/C16H13N5O4/c22-15(25-11-12-6-8-14(9-7-12)21(23)24)10-20-18-16(17-19-20)13-4-2-1-3-5-13/h1-9H,10-11H2

InChI Key

JYQNBYHTXLDZSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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